Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Overview
Description
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula KFC6H4BCF3 . It is a boron-containing organic compound that contains potassium, fluorine, carbon, and hydrogen atoms .
Molecular Structure Analysis
The molecular structure of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is represented by the empirical formula C7H3BF7K . The molecular weight of this compound is 270.00 .Physical And Chemical Properties Analysis
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a solid substance . Its melting point is between 278-291 °C .Scientific Research Applications
Fluoroalkylation Reactions
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is significant in fluoroalkylation reactions, especially in aqueous media, highlighting advancements in incorporating fluorinated groups into target molecules under environmentally friendly conditions. These reactions are critical for developing new pharmaceuticals, agrochemicals, and functional materials, leveraging fluorine's unique effects on a molecule's properties. The review by Song et al. (2018) underscores the evolution of aqueous fluoroalkylation, aiming for mild, environment-friendly, and efficient methods, thereby contributing to green chemistry (Song et al., 2018).
Synthesis of Fluorine-Containing Compounds
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate's application extends to the synthesis of key intermediates for manufacturing significant compounds like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The practical synthesis approach developed by Qiu et al. (2009) for producing 2-Fluoro-4-bromobiphenyl, utilizing this compound, marks an advancement in creating useful molecules with improved yield and reduced costs (Qiu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro-[2-fluoro-4-(trifluoromethyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF7.K/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIFIUHQRJHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)C(F)(F)F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF7K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660273 | |
Record name | Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate | |
CAS RN |
1150655-12-1 | |
Record name | Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1150655-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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